(1-Oxoisoindolin-5-YL)boronic acid, also known as 2-methyl-1-oxoisoindolin-5-ylboronic acid, is a boronic acid derivative characterized by its unique structural features that include a boron atom bonded to a carbon atom and hydroxyl groups. This compound falls under the category of organoboron compounds, which are widely utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound's molecular formula is , and it has a molecular weight of 191 g/mol. Its structure includes a boronic acid functional group, which is critical for its reactivity in various chemical transformations.
(1-Oxoisoindolin-5-YL)boronic acid can be sourced from chemical suppliers specializing in organic compounds, such as Advanced ChemBlocks, where it is listed with a purity of 95% and assigned the CAS number 1190875-38-7 . It is classified as a boronic acid due to the presence of the boron atom bonded to an organic moiety, which allows it to participate in various chemical reactions typical of this class of compounds .
The synthesis of (1-Oxoisoindolin-5-YL)boronic acid can be achieved through several methods:
The molecular structure of (1-Oxoisoindolin-5-YL)boronic acid features a bicyclic isoindoline framework with a carbonyl group at the 1-position and a boronic acid group at the 5-position. The structural representation can be described using the following SMILES notation: CN1CC2=C(C=CC(B(O)O)=C2)C1=O, indicating the connectivity of atoms within the molecule . The compound exhibits specific bond angles and lengths typical for boron-containing compounds, which are essential for its reactivity.
(1-Oxoisoindolin-5-YL)boronic acid participates in several significant chemical reactions:
The mechanism by which (1-Oxoisoindolin-5-YL)boronic acid operates in reactions like Suzuki-Miyaura coupling involves several key steps:
(1-Oxoisoindolin-5-YL)boronic acid exhibits several notable physical and chemical properties:
The applications of (1-Oxoisoindolin-5-YL)boronic acid are diverse and significant in scientific research:
(1-Oxoisoindolin-5-yl)boronic acid (CAS: 1346526-56-4) is primarily synthesized via palladium-catalyzed borylation of halogenated isoindolinone precursors. The standard route involves Miyaura borylation, where 5-bromo-1-oxoisoindoline reacts with bis(pinacolato)diboron (B₂pin₂) under inert conditions. Key catalyst systems include Pd(PPh₃)₄ and Pd(dppf)Cl₂, which facilitate oxidative addition and boron transfer at 80–100°C in aprotic solvents like toluene or dioxane. This method achieves yields >70% after chromatographic purification [2].
The isoindolinone scaffold introduces unique electronic constraints due to its lactam carbonyl (C=O), which reduces electron density at C-5. This necessitates precise ligand selection to prevent protodeboronation. Bulky phosphine ligands (e.g., SPhos) enhance efficiency by stabilizing the Pd(0) intermediate during oxidative addition. Additionally, transmetalation mechanisms vary by conditions:
Table 1: Catalyst Performance in Borylation of 5-Bromo-1-oxoisoindoline
| Catalyst System | Ligand | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | None | Toluene | 65 | 12 |
| Pd(dppf)Cl₂ | dppf | Dioxane | 78 | 8 |
| Pd(OAc)₂ | SPhos | THF | 92 | 6 |
Suzuki-Miyaura coupling of (1-oxoisoindolin-5-yl)boronic acid requires tailored conditions to address hydrolytic sensitivity and steric hindrance from the fused lactam ring. Optimal parameters include:
The compound’s low nucleophilicity (N=0.5 on Mayr’s scale) necessitates electrophilic partners. Coupling with electron-deficient aryl halides achieves >85% yield, while sterically hindered substrates (e.g., 2,6-disubstituted bromobenzenes) drop to <40% [1].
Table 2: Solvent/Base Optimization for Coupling Efficiency
| Solvent System | Base | Conversion (%) | Hydrolysis Byproduct (%) |
|---|---|---|---|
| Dioxane/H₂O (3:1) | K₂CO₃ | 92 | 3 |
| THF/H₂O (4:1) | Cs₂CO₃ | 88 | 5 |
| EtOH/H₂O (2:1) | NaOH | 45 | 28 |
Industrial translation faces hurdles in catalyst cost and boronic acid instability during prolonged batch processing. Continuous flow reactors address this via:
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) shift transmetalation to the boronate pathway, accelerating rates 12-fold by improving borate anion mobility across interfaces [4].
Table 3: Batch vs. Flow Performance Metrics
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Catalyst Loading (mol%) | 1.0 | 0.1 |
| Reaction Time | 12 h | 5–10 min |
| Water Content | 50% | 10–20% |
| Throughput (g/h) | 5.2 | 48.6 |
Heterogeneous catalysts enable recyclability and reduce Pd leaching in isoindolinone borylation:
Magnetic Fe₃O₄@Pd nanocatalysts simplify recovery via external fields. Their application in coupling reactions involving (1-oxoisoindolin-5-yl)boronic acid shows consistent yields of 89–92% across seven runs, outperforming homogeneous analogs in sustainability [2]. Key advantages include:
Table 4: Immobilized Catalyst Performance
| Catalyst Type | Pd Loading (mol%) | Yield (%) | Recyclability (Cycles) | Pd Leaching (ppm) |
|---|---|---|---|---|
| Pd/SiO₂ | 0.5 | 96 | 5 | 0.08 |
| Fe₃O₄@Pd | 0.3 | 92 | 7 | 0.12 |
| Polystyrene-PEG-Pd | 0.8 | 88 | 4 | 0.25 |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5